molecular formula C12H10N2O B2840022 (2-Amino-phenyl)-pyridin-4-yl-methanone CAS No. 91973-39-6

(2-Amino-phenyl)-pyridin-4-yl-methanone

Cat. No.: B2840022
CAS No.: 91973-39-6
M. Wt: 198.225
InChI Key: MOPYXHGIWARXCY-UHFFFAOYSA-N
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Description

(2-Amino-phenyl)-pyridin-4-yl-methanone is an organic compound that features both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-phenyl)-pyridin-4-yl-methanone typically involves the condensation of 2-aminophenol with pyridine-4-carboxaldehyde. This reaction can be catalyzed by various agents, including acids and bases, under different conditions. For instance, the use of titanium tetraisopropoxide (TTIP) as a catalyst in ethanol at 50°C has been reported to yield good results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized in modern synthetic strategies to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-phenyl)-pyridin-4-yl-methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds.

Scientific Research Applications

(2-Amino-phenyl)-pyridin-4-yl-methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Amino-phenyl)-pyridin-4-yl-methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-phenyl)-pyridin-4-yl-methanone is unique due to its specific combination of an amino group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-aminophenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPYXHGIWARXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromopyridine (10) (49.38 g, 0.254 mol, free based from the hydrochloride by partitioning between ether and saturated bicarbonate) and diethyl ether (200 mL) was added over 1 h to a cooled solution (−78° C.) of n-butyl lithium (0.381 mol of a 2.5 M solution in hexane) under argon. After 30 min at (−78° C.), magnesium bromide diethyl etherate (98.37 g, 0.381 mol) was added via a dry powder addition funnel. After 1 h at −78° C., the reaction mixture was transferred to a jacketed addition funnel at −50° C., the solution was added to a cooled solution (−50° C.) of anthranilonitrile (15.0 g, 0.127 mol) and benzene (400 mL) over 10 minutes. The reaction was allowed to warm to 23° C. After 16 h, the reaction was poured into 18% sulfuric acid (100 mL), and was digested for 1 h. The resultant mixture was extracted with ethyl acetate ((400 mL), washed with water (3×400 mL), and dried (MgSO4). After concentration in vacuo, the residue was purified by flash chromatography in a step gradient fashion (one liter methylene chloride; one liter ethyl acetate:methylene chloride 1:9; one liter ethyl acetate:methylene chloride 2:8; one liter ethyl acetate:methylene chloride 3:7; one liter ethyl acetate:methylene chloride 4:6) which afforded 4-(2-aminobenzoyl)pyridine (12) as a solid: Mass Spectrum (CI) 199 (MH+).
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100 mL
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Synthesis routes and methods II

Procedure details

Alternatively, to a solution of 1-iodo-2-nitrobenzene (3.76 g, 15.1 mmol) in dry THF (80 mL) at −78° C. was added n-butyl lithium (7.54 mL, 18.9 mmol) over 5 min. After 40 min at −78° C., ethyl isonicotinate was added in one portion in dry THF (70 mL). After 10 min, the reaction was allowed to warm to 0° C. for 10 min then quenched with 20 mL of glacial acetic acid: 30 mL of water. After adjusting the pH to 8 with saturated bicarbonate solution, the mixture was extracted with ethyl acetate (1×500 mL), washed with brine (2×500 mL), dried (Na2SO4). After concentration in vacuo, the reaction mixture was treated with 120 mL of 5 N NaOH:methanol:water (1:1:1). After removal of methanol in vacuo, the reaction mixture was extracted with ethyl acetate (1×500 mL), then dried (Na2SO4). After concentration in vacuo, the residue was purified by applying flash chromatography (step gradient methylene chloride 100%; the 20% ethyl acetate:methylene chloride: then 40% ethyl acetate:methylene chloride) to afford 4-(2-nitobenzoyl)pyridine. 4-(2-Nitrobenzoyl)pyridine (100 mg, 0.44 mmol), stannous chloride dihydrate (297 mg, 1.32 mmol), and 1.1 mL of concentrated hydrochloric acid were warmed to 100° C. for 10 minutes. After cooling to 23° C., the reaction was poured into water (10 mL) and 5 N sodium hydroxide (14 mL) followed by extraction with ethyl acetate (2×50 mL). The ethyl acetate layer was washed with brine (1×20 mL), dried (Na2SO4), and concentrated in vacuo to afford 4-(2-aminobenzoyl)pyridine (12).
Name
4-(2-Nitrobenzoyl)pyridine
Quantity
100 mg
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reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
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297 mg
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reactant
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1.1 mL
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reactant
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14 mL
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10 mL
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Synthesis routes and methods III

Procedure details

A 1M solution of boron trichloride (in dichloromethane, 130 ml, 130 mmol) was added dropwise to a stirred, cooled (0° C.) solution of aniline (10.92 ml, 120 mmol) in 1,1,2,2-tetrachloroethane (160 ml). After addition a solution of 4-cyanopyridine (16.63 g, 160 mmol) in 1,1,2,2-tetrachloroethane (240 ml) was added followed by solid aluminium trichloride (17.33 g, 130 mmol) and further 1,1,4,4-tetrachloroethane (100 ml). The reaction mixture was heated to 100° C. for 6 hours, cooled to 0° C. then treated cautiously with 2M hydrochloric acid (100 ml). After addition the mixture was heated at 100° C. for 30 minutes, cooled to room temperature then basified with 2M sodium hydroxide solution. The organic layer was separated and the aqueous exhaustively extracted with dichloromethane. The combined organics were dried (sodium sulphate) and evaporated to give the crude product which was triturated with propan-2-ol to afford the title compound as a yellow solid (8.22 g, 35%). mp 153°-161° C.; IR (nujol) 1620 cm-1 ; 1H NMR (250MHz, CDCl3) δ 6.30 (2H, broad s), 6.60 (1H, ddd, J1 =1Hz, J2 =J3 =8Hz), 6.73 (1H, dd, J1 =1Hz, J2 =8Hz), 7.29-7.37 (2H, m), 7.43 (2H, dd, J1 =2Hz, J2 =4.5Hz), 8.75 (2H, dd, J1 =2Hz, J2 =4.5Hz).
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16.63 g
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240 mL
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17.33 g
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[Compound]
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1,1,4,4-tetrachloroethane
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Yield
35%

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